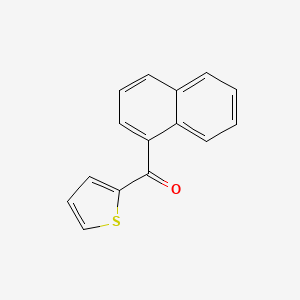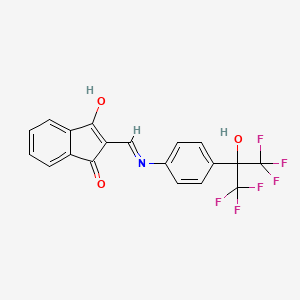![molecular formula C23H25N5 B2974403 5-tert-butyl-2-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 850765-27-4](/img/structure/B2974403.png)
5-tert-butyl-2-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-tert-butyl-2-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine” is a complex organic molecule. It has a molecular formula of C23H25N5 . The structure of this compound includes several functional groups, such as a tert-butyl group, a methyl group, a phenyl group, and a pyridin-3-ylmethyl group, all attached to a pyrazolo[1,5-a]pyrimidin-7-amine core .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrazolo[1,5-a]pyrimidin-7-amine core with various substituents. The presence of these functional groups contributes to the compound’s unique chemical properties .Applications De Recherche Scientifique
Anti-Mycobacterial Activity
Pyrazolo[1,5-a]pyrimidines have been reported as potent inhibitors of mycobacterial ATP synthase, crucial for the treatment of Mycobacterium tuberculosis (M.tb). A study detailing the design, synthesis, and structure-activity relationships of novel 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines showed some compounds exhibited potent in vitro M.tb growth inhibition. These findings highlight the potential of pyrazolo[1,5-a]pyrimidine derivatives as promising inhibitors of M.tb, suggesting a path towards developing new anti-tuberculosis therapies (Sutherland et al., 2022).
Anticancer and Antimicrobial Agents
Further research has explored the synthesis of new pyrazole and antibacterial pyrazolopyrimidine derivatives, emphasizing their significant antibacterial activity. This study illustrates the versatility of pyrazolopyrimidine derivatives in combating bacterial infections, reinforcing the chemical's utility in developing new antimicrobial agents (Rahmouni et al., 2014). Additionally, novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives have been synthesized and screened for anticancer activity, with some compounds showing promising bioactivity at micro molar concentration. This indicates the potential of such derivatives in developing new anticancer therapies (Chavva et al., 2013).
Serotonin 5-HT6 Receptor Antagonists
Another study on new 3-(arylsulfonyl)-2-(methylthio)pyrazolo[1,5-a]pyrimidines with amino substituent in the 7 position synthesized for their 5-HT6 antagonist activity found that certain derivatives exhibit potent antagonist activity. This research underscores the relevance of pyrazolo[1,5-a]pyrimidine derivatives in developing drugs targeting the serotonin 5-HT6 receptor, potentially for treating neurological disorders (Ivachtchenko et al., 2013).
Adenosine Receptor Affinity
Pyrazolo[3,4-d]pyrimidines have also been shown to exhibit A1 adenosine receptor affinity, indicating their potential application in developing therapies targeting adenosine receptors. This suggests a possible role in treating conditions related to adenosine receptor dysregulation (Harden et al., 1991).
Corrosion Inhibition
Additionally, pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their corrosion inhibition properties on C-steel surfaces in HCl, demonstrating their potential in industrial applications to prevent metal corrosion (Abdel Hameed et al., 2020).
Orientations Futures
The future directions for research on this compound could involve exploring its potential applications in various fields, such as medicinal chemistry, given the prominence of pyrazolo[1,5-a]pyridines in this area . Further studies could also focus on developing more efficient synthesis methods for this and related compounds .
Propriétés
IUPAC Name |
5-tert-butyl-2-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5/c1-16-21(18-10-6-5-7-11-18)22-26-19(23(2,3)4)13-20(28(22)27-16)25-15-17-9-8-12-24-14-17/h5-14,25H,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOGWWCWGQFGFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2-methoxyphenoxy)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2974320.png)

![1-(2,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)urea](/img/structure/B2974326.png)
![4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine](/img/structure/B2974328.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2974330.png)
![methyl 5,5,7,7-tetramethyl-2-(4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2974331.png)



![[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2974338.png)
![1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2974339.png)
![8-[(4-benzylpiperazin-1-yl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2974341.png)

